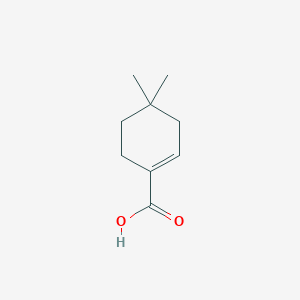

4,4-Dimethylcyclohex-1-ene-1-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4,4-dimethylcyclohexene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-9(2)5-3-7(4-6-9)8(10)11/h3H,4-6H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXCYCTSYDXQETH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=CC1)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854720-02-8 | |

| Record name | 4,4-dimethylcyclohex-1-ene-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4,4 Dimethylcyclohex 1 Ene 1 Carboxylic Acid and Its Precursors

Strategies for Cyclohexene (B86901) Ring Formation within 4,4-Dimethylcyclohex-1-ene-1-carboxylic acid Frameworks

The construction of the 4,4-dimethylcyclohexene (B76398) core is a critical step in the synthesis of the target carboxylic acid. Various powerful cycloaddition and ring-closing strategies can be employed to achieve this, each offering distinct advantages in terms of efficiency and stereocontrol.

Diels-Alder Cycloaddition Approaches to Dimethylcyclohexene Systems

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, stands as a highly efficient method for the formation of six-membered rings. nih.govnih.gov For the synthesis of a 4,4-dimethylcyclohexene scaffold, a suitable diene would be isoprene (B109036) (2-methyl-1,3-butadiene), which provides the methyl group that can be further elaborated, or a diene already containing the gem-dimethyl group. A key precursor, methyl 4-methylcyclohex-3-enecarboxylate, can be synthesized via the Diels-Alder reaction of isoprene and methyl acrylate. researchgate.net The use of Lewis acid catalysts such as tin(IV) chloride (SnCl4), titanium(IV) chloride (TiCl4), zinc chloride (ZnCl2), boron trifluoride (BF3), and aluminum chloride (AlCl3) can significantly accelerate these reactions. researchgate.net Heterogeneous catalysts, like Sn-Beta zeolites, have also been shown to be effective, promoting the reaction with a preference for the para isomer. rsc.org

| Diene | Dienophile | Catalyst | Temperature (°C) | Pressure (atm) | Product | Yield (%) | Reference |

| Isoprene | Methyl Acrylate | Sn-Beta Zeolite | 120 | - | Methyl 4-methylcyclohex-3-enecarboxylate | High | rsc.org |

| Isoprene | Methyl Acrylate | None | 110-140 | 95.2-176.9 | Methyl 4-methylcyclohex-3-enecarboxylate | - | researchgate.net |

| Isoprene | Methyl Acrylate | ZSM-5 Zeolite | - | - | Methyl 4-methylcyclohex-3-enecarboxylate | High Productivity | researchgate.net |

Subsequent to the cycloaddition, the introduction of the second methyl group at the C4 position would be necessary to achieve the 4,4-dimethyl substitution pattern. This could potentially be achieved through α-alkylation of a corresponding ketone precursor.

Ring-Closing Metathesis in Analogous Systems

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of cyclic olefins, including those with gem-disubstituted centers. acs.org This reaction, typically catalyzed by ruthenium or molybdenum alkylidene complexes, involves the intramolecular cyclization of a diene. For the synthesis of a 4,4-dimethylcyclohexene ring, a suitable acyclic precursor would be a 1,7-diene with gem-dimethyl substitution at the 5-position.

The efficiency of RCM can be influenced by the substitution pattern of the diene. Dienes with gem-disubstituted olefins can be successfully cyclized to yield trisubstituted cyclic olefins using molybdenum alkylidene catalysts. acs.org First-generation Grubbs' catalyst has also been shown to be effective in the RCM of dienes containing geminally disubstituted olefins. researchgate.net

| Catalyst Type | Substrate Type | Product Type | Efficiency | Reference |

| Molybdenum Alkylidene | Gem-disubstituted diene | Trisubstituted cyclic olefin | Successful cyclization | acs.org |

| Ruthenium Alkylidene | Gem-disubstituted diene | Trisubstituted cyclic olefin | No cyclization | acs.org |

| First-Generation Grubbs' | Gem-disubstituted diene | Trisubstituted cyclic olefin | Efficient | researchgate.net |

Stereoselective Construction of the Cyclohexene Core

Achieving stereocontrol in the synthesis of the cyclohexene core is crucial when targeting specific stereoisomers of this compound. Asymmetric Diels-Alder reactions, employing chiral Lewis acids or chiral auxiliaries, can provide enantiomerically enriched cyclohexene derivatives. mdpi.com Chiral auxiliaries attached to the dienophile can direct the facial selectivity of the cycloaddition, leading to the preferential formation of one diastereomer. youtube.com

Furthermore, diastereoselective synthesis of highly substituted cyclohexanes can be achieved through cascade reactions, such as a Michael-Michael-ring closure sequence. beilstein-journals.org While not directly a cyclohexene synthesis, such methods provide access to highly functionalized cyclohexane (B81311) rings that can be subsequently modified to introduce the desired double bond.

Carboxylic Acid Moiety Introduction and Functionalization in this compound Synthesis

Once the 4,4-dimethylcyclohexene framework is established, the introduction of the carboxylic acid group at the C1 position is the next key transformation. This can be accomplished through various methods, including carbonylation reactions and oxidation of suitable precursors.

Carbonylation Reactions for Carboxylic Acid Formation

Palladium-catalyzed carbonylation of vinyl triflates offers a direct method for the introduction of a carbonyl group, which can then be hydrolyzed to the carboxylic acid. nih.gov A vinyl triflate precursor, such as 4,4-dimethylcyclohex-1-en-1-yl trifluoromethanesulfonate, could be synthesized from the corresponding ketone, 4,4-dimethylcyclohex-2-en-1-one. The carbonylation reaction is typically carried out under a carbon monoxide atmosphere in the presence of a palladium catalyst and a suitable ligand. researchgate.net This methodology has been successfully applied to a variety of vinyl triflates to afford α,β-unsaturated esters and amides in good yields. nih.gov

| Substrate | Catalyst | Ligand | Product | Yield (%) | Reference |

| Vinyl Triflates | Palladium Complex | Pyridyl-substituted dtbpx-type | α,β-Unsaturated Esters/Amides | Good | nih.gov |

Oxidation Pathways for Carboxylic Acid Introduction

Oxidation of a suitable precursor is a common and effective strategy for the synthesis of carboxylic acids. One potential route involves the synthesis of 4,4-dimethylcyclohex-1-ene-1-carbonitrile, followed by hydrolysis to the desired carboxylic acid. The hydrolysis of nitriles to carboxylic acids can be achieved under either acidic or basic conditions. lumenlearning.comlibretexts.orgchemistrysteps.com

Another approach involves the direct oxidation of a 4,4-dimethylcyclohex-1-ene derivative. For instance, a methyl group at the C1 position could be oxidized to a carboxylic acid. Powerful oxidizing agents such as ruthenium tetroxide (RuO4), often generated in situ from ruthenium(III) chloride and a co-oxidant like sodium periodate (B1199274) (NaIO4), are capable of cleaving double bonds and oxidizing alkyl groups. wikipedia.org However, careful control of reaction conditions is necessary to achieve the desired selective oxidation without over-oxidation or cleavage of the cyclohexene ring.

| Oxidizing Agent | Substrate Type | Product | Notes | Reference |

| RuO4/NaIO4 | Alkenes/Alkyl groups | Carboxylic Acids | Vigorous oxidant, requires careful control | wikipedia.org |

| Acid or Base | Nitriles | Carboxylic Acids | Two-step process from a suitable precursor | lumenlearning.comlibretexts.orgchemistrysteps.com |

Hydrocarboxylation Methodologies

Hydrocarboxylation represents a powerful and atom-economical method for the synthesis of carboxylic acids directly from alkenes. This transformation, which involves the addition of a hydrogen atom and a carboxyl group across a double bond, can be achieved using various catalytic systems, often employing transition metals. For the synthesis of this compound, a suitable precursor would be 4,4-dimethylcyclohex-1-ene.

The direct hydrocarboxylation of an alkene substrate is typically catalyzed by transition metals such as palladium, nickel, or iron. organic-chemistry.org These reactions often utilize carbon monoxide (CO) as the source for the carboxyl group, although safer and more manageable alternatives like formic acid or carbon dioxide (CO2) are increasingly favored. organic-chemistry.orgrsc.org

Palladium-based catalysts are particularly effective for the hydrocarboxylation of a wide range of alkenes. organic-chemistry.org For instance, a system employing a palladium catalyst can facilitate the addition of formic acid (a CO surrogate) to an alkene under mild conditions, offering excellent regioselectivity. The choice of ligands, such as phosphines, is crucial in steering the reaction towards the desired product, be it a linear or branched carboxylic acid. organic-chemistry.org

Nickel-catalyzed protocols have also emerged as a viable alternative, capable of utilizing CO2 as the C1 source. organic-chemistry.org These systems often require a reducing agent to facilitate the catalytic cycle. The reaction mechanism typically involves the formation of a metal-hydride species, which adds to the alkene, followed by the insertion of CO or CO2 and subsequent protonolysis to yield the carboxylic acid.

Iron-catalyzed hydrocarboxylation of aryl alkenes using CO2 has also been demonstrated to produce α-aryl carboxylic acids with high yield and regioselectivity, suggesting potential applicability to related cyclic systems. organic-chemistry.org

Below is a table summarizing various catalytic systems applicable to hydrocarboxylation.

| Catalyst System | CO Source | Reductant/Additive | Key Features |

| Palladium (e.g., PdCl2, Pd2(dba)3) with phosphine (B1218219) ligands | CO, Formic Acid, Oxalic Acid | Base, Acid | High regioselectivity for linear or branched acids depending on ligands. organic-chemistry.org |

| Nickel complexes | CO2 | Water (as formal hydride source) | Enables use of CO2; site-selectivity can be controlled. organic-chemistry.org |

| Iron (e.g., FeCl2) with bis(imino)pyridine ligand | CO2 | Grignard Reagent (e.g., EtMgBr) | Excellent yields and regioselectivity for α-aryl carboxylic acids. organic-chemistry.org |

Regioselective and Stereoselective Syntheses of this compound

Achieving control over the regioselectivity and stereoselectivity is paramount when synthesizing complex molecules. For this compound, this involves ensuring the carboxylic acid group is introduced at the correct position (C1 of the double bond) and controlling the spatial arrangement of atoms, particularly if chiral centers are present or introduced in derivatives.

Enzymatic Biocatalysis for Asymmetric Synthesis of Cyclohexene Carboxylic Acids

Biocatalysis has become an indispensable tool for asymmetric synthesis, offering high selectivity under environmentally benign conditions. rsc.org Enzymes, particularly hydrolases and oxidoreductases, are well-suited for the synthesis of chiral carboxylic acids. nih.govuni-greifswald.de

One key strategy is the enzymatic kinetic resolution of a racemic mixture of a precursor. For example, a racemic ester of this compound could be selectively hydrolyzed by a lipase, yielding one enantiomer of the acid and leaving the other enantiomer of the ester unreacted. This method is widely used due to the commercial availability of a broad range of robust hydrolases. uni-greifswald.de

Another powerful approach is the asymmetric reduction of a prochiral substrate. Ene-reductases, such as those from the Old Yellow Enzyme (OYE) family, are known to catalyze the stereoselective reduction of C=C double bonds in α,β-unsaturated carbonyl compounds. nih.gov While the target molecule itself is not an α,β-unsaturated ketone, a precursor like 4,4-dimethyl-2-cyclohexen-1-one (B91216) could be asymmetrically reduced to a chiral ketone, which can then be further transformed into the target carboxylic acid. Bacterial enoate reductases are specifically active for α,β-unsaturated carboxylic acids, offering another potential route for stereoselective transformations on similar scaffolds. nih.gov

The following table highlights some enzyme classes and their potential applications in asymmetric synthesis relevant to cyclohexene carboxylic acids.

| Enzyme Class | Reaction Type | Application Example | Expected Outcome |

| Hydrolases (e.g., Lipases) | Kinetic Resolution | Selective hydrolysis of a racemic ester of the target acid. | Enantiomerically enriched acid and unreacted ester. |

| Ene-reductases (e.g., OYEs) | Asymmetric Reduction | Reduction of the C=C bond in a prochiral cyclohexenone precursor. | Chiral cyclohexanone (B45756) intermediate. nih.gov |

| P450 Monooxygenases | Oxyfunctionalization | Asymmetric hydroxylation of a cyclohexene precursor. | Chiral alcohol intermediate for further synthesis. nih.gov |

Transition Metal-Catalyzed Routes to Stereoisomers

Transition metal catalysis provides a versatile platform for the synthesis of stereoisomers through a variety of transformations. mdpi.comnih.gov These methods rely on chiral ligands that coordinate to the metal center, creating a chiral environment that directs the outcome of the reaction.

Asymmetric hydrogenation is a prominent technique for establishing stereocenters. While the target molecule contains a tetrasubstituted double bond that is difficult to hydrogenate, a precursor with a different substitution pattern could undergo enantioselective hydrogenation using catalysts based on rhodium, ruthenium, or iridium.

Palladium-catalyzed reactions are also central to stereoselective synthesis. uniovi.es For instance, the Tsuji-Trost allylation can be used to construct quaternary carbon centers with high enantioselectivity. mdpi.com This could be applied to a precursor to set the stereochemistry of a related chiral center. The development of cross-coupling reactions like Suzuki, Stille, and Sonogashira, often catalyzed by palladium, allows for the stereospecific construction of C-C bonds, which can be integral to building complex chiral scaffolds. mdpi.com

Olefin metathesis, catalyzed by ruthenium or molybdenum carbene complexes, is another powerful tool. mdpi.com Ring-closing metathesis can be used to form the cyclohexene ring from an acyclic precursor, and if a chiral catalyst is used, this can be done enantioselectively.

Control of Double Bond Geometry and Methyl Group Orientation

The structural integrity of this compound is defined by the specific placement of the double bond and the orientation of the substituents. The gem-dimethyl group at the C4 position is a fixed quaternary center, meaning its orientation is not a variable stereochemical element in the ring itself. However, controlling the regiochemistry of the double bond is critical.

Synthetic routes must be designed to ensure the double bond is formed specifically between C1 and C2. This can be achieved through various classic organic reactions. For example, a Wittig reaction or a Horner-Wadsworth-Emmons reaction on a precursor ketone (e.g., 4,4-dimethylcyclohexanone) could be used to install the double bond and the carboxylate precursor simultaneously, with some control over geometry.

In transition metal-catalyzed reactions, the regioselectivity of double bond formation or migration can be influenced by the choice of ligand and metal. uniovi.es For instance, in elimination reactions or isomerization processes, bulky ligands can direct the formation of the thermodynamically less stable, or kinetically favored, olefin isomer.

Regarding stereochemistry, if the synthesis aims for a chiral derivative, the orientation of substituents relative to the plane of the ring becomes crucial. Asymmetric catalysis, whether enzymatic or metal-based, is the key to controlling this. For example, in an asymmetric Diels-Alder reaction to form the cyclohexene ring, the facial selectivity of the dienophile's approach to the diene is controlled by the chiral catalyst, thereby determining the relative stereochemistry of the newly formed chiral centers. Similarly, in an enzymatic reduction of a cyclohexenone precursor, the enzyme's active site dictates the direction of hydride delivery, leading to a specific stereoisomer of the resulting alcohol. nih.gov

Reactivity, Transformations, and Mechanistic Studies of 4,4 Dimethylcyclohex 1 Ene 1 Carboxylic Acid

Electrophilic Addition Reactions to the Cyclohexene (B86901) Double Bond

The carbon-carbon double bond in 4,4-dimethylcyclohex-1-ene-1-carboxylic acid is susceptible to electrophilic attack, leading to a variety of addition products. The substitution pattern of the double bond influences the regioselectivity and stereoselectivity of these reactions.

Hydrohalogenation and Hydroxylation Mechanisms

Hydrohalogenation of this compound with hydrogen halides (HX) proceeds through an electrophilic addition mechanism. chemistrysteps.comlibretexts.org The initial step involves the protonation of the double bond by the hydrogen halide, which acts as a strong acid. youtube.com This protonation occurs at the less substituted carbon of the double bond to form a more stable tertiary carbocation at the more substituted carbon, in accordance with Markovnikov's rule. chemistrysteps.comlibretexts.orgorganic-chemistry.org The resulting carbocation is then attacked by the halide ion (X⁻) to yield the final product. libretexts.org Due to the planar nature of the carbocation intermediate, the halide can attack from either face, potentially leading to a mixture of syn and anti addition products.

Table 1: Predicted Products of Hydrohalogenation of this compound

| Reagent | Major Product | Mechanism Highlights |

|---|---|---|

| HCl | 1-Chloro-4,4-dimethylcyclohexane-1-carboxylic acid | Formation of a tertiary carbocation intermediate. |

| HBr | 1-Bromo-4,4-dimethylcyclohexane-1-carboxylic acid | Follows Markovnikov's rule. chemistrysteps.com |

Hydroxylation , specifically acid-catalyzed hydration, follows a similar mechanistic pathway. youtube.com The double bond is protonated by a hydronium ion (H₃O⁺) to form the same tertiary carbocation intermediate as in hydrohalogenation. A water molecule then acts as a nucleophile, attacking the carbocation. youtube.com Subsequent deprotonation of the oxonium ion by another water molecule yields the corresponding tertiary alcohol. This process also adheres to Markovnikov's rule, with the hydroxyl group adding to the more substituted carbon atom. libretexts.org

Halogenation and Epoxidation Studies

Halogenation of the cyclohexene double bond with halogens such as bromine (Br₂) or chlorine (Cl₂) typically proceeds through a different mechanism that does not involve a free carbocation. The reaction is initiated by the electrophilic attack of the halogen on the double bond, leading to the formation of a cyclic halonium ion intermediate. libretexts.orglumenlearning.com This three-membered ring intermediate is then opened by the nucleophilic attack of a halide ion. The attack occurs from the side opposite to the halonium ion, resulting in anti-addition of the two halogen atoms across the double bond. lumenlearning.comchemistrysteps.com This stereospecificity is a key feature of this reaction.

Epoxidation of this compound can be achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA). libretexts.org The reaction is believed to proceed via a concerted mechanism, where the oxygen atom from the peroxy acid is transferred to the double bond in a single step. fiveable.me This results in the formation of an epoxide, a three-membered ring containing an oxygen atom. The stereochemistry of the starting alkene is retained in the epoxide product, meaning the addition of the oxygen atom occurs on the same face of the double bond (syn-addition). saskoer.calibretexts.org The diastereoselectivity of epoxidation in substituted cyclohexenes can be influenced by steric factors and the presence of directing groups. acs.orgrsc.org

Table 2: Expected Products of Halogenation and Epoxidation

| Reaction | Reagent | Product | Key Mechanistic Feature |

|---|---|---|---|

| Bromination | Br₂ in CCl₄ | trans-1,2-Dibromo-4,4-dimethylcyclohexane-1-carboxylic acid | Formation of a bromonium ion intermediate, leading to anti-addition. lumenlearning.com |

Catalytic Hydrogenation Pathways

Catalytic hydrogenation of this compound involves the addition of hydrogen across the double bond in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or nickel (Ni). rsc.orgresearchgate.net This reaction is a reduction process that converts the alkene to the corresponding alkane. The mechanism involves the adsorption of both the alkene and molecular hydrogen onto the surface of the catalyst. The hydrogen atoms are then added to the same face of the double bond, resulting in syn-addition. This stereoselectivity is a hallmark of catalytic hydrogenation. Under typical conditions, the double bond is selectively reduced without affecting the carboxylic acid group. However, under more forcing conditions of high pressure and temperature, or with specific catalysts, the carboxylic acid can also be reduced. manchester.ac.uk

Table 3: Catalytic Hydrogenation Products and Conditions

| Catalyst | Conditions | Major Product | Notes |

|---|---|---|---|

| 5% Pd/C | H₂ (1 atm), RT | 4,4-Dimethylcyclohexane-1-carboxylic acid | Selective reduction of the double bond. |

| PtO₂ | H₂ (high pressure), high temp. | 4,4-Dimethylcyclohexylmethanol | Reduction of both the double bond and the carboxylic acid. |

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group of this compound is a versatile functional group that can undergo a range of transformations, including esterification, amidation, reduction, and decarboxylation.

Esterification and Amidation Reaction Kinetics

Esterification of this compound is commonly carried out through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. cerritos.educhembam.com This is a reversible reaction, and the equilibrium can be shifted towards the ester product by using an excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.com The kinetics of Fischer esterification are influenced by steric hindrance around the carboxylic acid and the alcohol. rug.nl The presence of the gem-dimethyl group at the 4-position of the cyclohexene ring may have a minor effect on the reaction rate compared to the steric bulk directly adjacent to the carboxyl group.

Table 4: Relative Rates of Fischer Esterification with Ethanol

| Carboxylic Acid | Relative Rate | Steric Hindrance at α-carbon |

|---|---|---|

| Acetic acid | High | Low |

| Isobutyric acid | Moderate | Medium |

Amidation of this compound to form amides requires the activation of the carboxylic acid, as it does not react directly with amines under neutral conditions. Common methods involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or (7-azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP). peptide.comiris-biotech.dehepatochem.com These reagents convert the carboxylic acid into a more reactive intermediate, which is then readily attacked by the amine. The kinetics of these reactions are generally fast, especially with highly efficient modern coupling reagents. researchgate.netbachem.com The choice of coupling reagent can be crucial, particularly when dealing with sterically hindered amines or when trying to minimize side reactions like racemization in chiral substrates. hepatochem.com

Formation of Acyl Derivatives of this compound

The carboxylic acid functional group in this compound is a versatile starting point for the synthesis of various acyl derivatives. These transformations typically involve nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by another nucleophile. msu.edu The reactivity of the carboxylic acid can be enhanced by converting it into a more reactive derivative, such as an acyl chloride or an anhydride. libretexts.orglibretexts.org

Common methods for forming acyl derivatives include:

Esterification: The reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid, yields an ester. This process is known as Fischer esterification. youtube.comyoutube.com The reaction is reversible, and the position of the equilibrium can be influenced by removing water. msu.edu Alternatively, the carboxylate anion, formed by deprotonating the carboxylic acid, can react with an alkyl halide in an SN2 reaction to produce an ester. youtube.com

Amide Formation: Carboxylic acids can be converted to amides by reaction with ammonia or primary or secondary amines. libretexts.org This reaction often requires a coupling agent, like dicyclohexylcarbodiimide (DCC), to facilitate dehydration. youtube.comlibretexts.org Another approach involves converting the carboxylic acid to a more reactive acid chloride, which then readily reacts with an amine to form the amide. libretexts.org Direct reaction between the carboxylic acid and amine is possible but typically requires high temperatures. latech.edu

Acyl Halide Formation: The hydroxyl group of the carboxylic acid can be replaced by a halogen, most commonly chlorine, to form an acyl chloride. Reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are effective for this transformation. msu.edulatech.edu Acyl chlorides are highly reactive intermediates and are often used to synthesize other acyl derivatives like esters and amides under milder conditions. libretexts.org

| Acyl Derivative | Reagent(s) | General Reaction Type |

|---|---|---|

| Ester | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Fischer Esterification youtube.comyoutube.com |

| Amide | Amine (R'R''NH), Coupling Agent (e.g., DCC) | Amidation youtube.comlibretexts.org |

| Acyl Chloride | Thionyl Chloride (SOCl₂) or Phosphorus Pentachloride (PCl₅) | Acyl Halogenation msu.edulatech.edu |

Pericyclic Reactions and Rearrangements of the this compound Skeleton

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are governed by the principles of orbital symmetry. fiveable.me The cyclohexene ring of this compound provides a framework for such transformations.

Sigmatropic rearrangements involve the migration of a sigma bond across a conjugated π-electron system. libretexts.org These reactions are classified by the notation [i,j], which indicates the number of atoms over which the sigma bond migrates. A common example is the fiveable.mefiveable.me-sigmatropic rearrangement, which involves a six-membered transition state. youtube.com

While specific studies on sigmatropic rearrangements of this compound are not prevalent, analogous systems demonstrate the potential for such reactions. For instance, the Cope rearrangement is a fiveable.mefiveable.me-sigmatropic rearrangement of a 1,5-diene. libretexts.org The oxy-Cope rearrangement, a variation involving an alcohol substituent, proceeds through an enolate intermediate and is often irreversible due to the formation of a stable carbonyl compound. nih.govacs.org These types of rearrangements are valuable for creating quaternary carbon centers and can be used in the synthesis of complex cyclic systems. fiveable.me

Electrocyclic reactions are intramolecular pericyclic reactions that involve the formation of a sigma bond between the termini of a conjugated π system, leading to the formation of a ring, or the reverse process of ring-opening. libretexts.orgchemistnotes.com The stereochemistry of the product is determined by whether the reaction is conducted under thermal or photochemical conditions and can be predicted by the Woodward-Hoffmann rules. youtube.commasterorganicchemistry.com

The 1,3-cyclohexadiene system is a classic example that undergoes electrocyclic ring-opening to form a 1,3,5-hexatriene. For this compound, a related electrocyclic reaction would require the presence of another double bond in the ring to form a conjugated diene system. Substituents on the ring can influence the dynamics of these reactions. For example, in studies of α-phellandrene, a cyclohexadiene derivative, the presence of an isopropyl substituent was found to create a potential barrier and lead to a stepwise reaction pathway, in contrast to the ballistic ring-opening of unsubstituted 1,3-cyclohexadiene. acs.org

| Reaction Type | Description | Governing Principles |

|---|---|---|

| Sigmatropic Rearrangement | Migration of a σ-bond across a π-system. libretexts.org | Orbital Symmetry, Woodward-Hoffmann Rules. fiveable.me |

| Electrocyclic Reaction | Intramolecular ring-closing or ring-opening. libretexts.orgchemistnotes.com | Orbital Symmetry, Thermal vs. Photochemical Conditions. masterorganicchemistry.com |

Oxidative Transformations and Aromatization Processes

The unsaturated cyclohexene ring of this compound is susceptible to various oxidative transformations, including aromatization and oxidative cleavage of the double bond.

Dehydro-aromatization is the process of converting a cyclohexene derivative into its corresponding aromatic compound through the removal of hydrogen. This transformation is a powerful tool in organic synthesis. For cyclohexene carboxylic acids, this process can be achieved using various oxidizing agents.

Concentrated sulfuric acid has been shown to be an effective reagent for the dehydro-aromatization of substituted cyclohexenes under mild conditions. researchgate.netresearchgate.netrsc.org This method has been applied to the synthesis of aromatic carboxylic acids from cyclohexene precursors. The reaction likely proceeds through the formation of a cyclohexadiene intermediate, which then undergoes further oxidation to the aromatic ring. researchgate.net In the absence of reagents like sulfuric acid, aromatization does not typically occur. google.com

| Reagent | Substrate | Key Finding | Reference |

|---|---|---|---|

| Sulfuric Acid | 3,4-dimethyl-cyclohex-3-enecarboxylic acid | Effective dehydro-aromatization with a yield of 83%. | researchgate.net |

| Sulfuric Acid / Acetic Anhydride | l-cyclohexenyl acetone | Aromatization occurs; in the absence of sulfuric acid or acetic anhydride, no reaction is observed. | google.com |

Oxidative cleavage of the double bond in this compound would break the ring and form a linear dicarbonyl compound. Ozonolysis is a common method for achieving this transformation. yale.edu The reaction involves treating the alkene with ozone (O₃) to form an unstable primary ozonide, which then rearranges to an ozonide. nih.gov Subsequent workup of the ozonide determines the final products.

Reductive Workup: Treatment with a reducing agent, such as dimethyl sulfide (CH₃)₂S or zinc, cleaves the ozonide to yield aldehydes or ketones. masterorganicchemistry.com For a cyclic alkene like this compound, this would result in a single molecule containing two carbonyl groups. youtube.com

Oxidative Workup: Treatment with an oxidizing agent, like hydrogen peroxide (H₂O₂), will oxidize any initially formed aldehydes to carboxylic acids. masterorganicchemistry.com

The regioselectivity of the cleavage is determined by the position of the double bond. In this case, the double bond is between C1 and C2 of the cyclohexene ring. Ozonolysis will therefore cleave this bond, leading to the formation of a dicarbonyl compound where the original C1 becomes a carboxylic acid (due to the existing carboxylic acid group) and the original C2 becomes a carbonyl group (either an aldehyde or, if further oxidized, another carboxylic acid). The reaction proceeds through the formation of a primary ozonide intermediate. nih.govresearchgate.net

Mechanistic Investigations of Key Transformations

The reactivity of this compound is characterized by the interplay between the nucleophilic carbon-carbon double bond and the electrophilic carboxyl group. Mechanistic studies of its key transformations, primarily through analogous systems, have elucidated the pathways governing its reactions, such as halolactonization, acid-catalyzed lactonization, and esterification. These investigations reveal the formation of reactive intermediates and the stereochemical outcomes of these processes.

Halolactonization

The halolactonization of γ,δ-unsaturated carboxylic acids like this compound is a powerful intramolecular cyclization that yields halogenated lactones. The mechanism, which has been extensively studied for various unsaturated systems, proceeds through an initial electrophilic attack of a halogen source (e.g., I₂, Br₂) on the alkene double bond chemistnotes.comwikipedia.org.

The reaction is initiated by the formation of a positively charged halonium ion intermediate. In the case of this compound, this would be a bridged iodonium or bromonium ion. The reaction is typically conducted under mildly basic conditions, which deprotonates the carboxylic acid to form a more nucleophilic carboxylate anion wikipedia.org. This intramolecular nucleophile then attacks the halonium ion in an anti-fashion, leading to the formation of a lactone ring stackexchange.com.

The regioselectivity of this intramolecular cyclization is governed by Baldwin's rules, which generally favor the formation of five- and six-membered rings. For this compound, a 5-exo-tet cyclization is kinetically favored, leading to the formation of a γ-lactone. The attack of the carboxylate typically occurs at the more sterically hindered carbon of the halonium ion, as this carbon can better stabilize the partial positive charge wikipedia.org.

Recent studies on bromolactonization have shown that the regioselectivity between endo and exo products can be influenced by the solvent and reaction conditions, with possibilities for both kinetic and thermodynamic control nih.gov. For instance, the use of hexafluoroisopropanol (HFIP) as a solvent has been shown to play a crucial role in switching the regioselectivity of bromolactonization reactions nih.gov.

Table 1: General Conditions for Halolactonization of Unsaturated Carboxylic Acids

| Reagent | Base | Solvent | Typical Product |

|---|---|---|---|

| Iodine (I₂) | Sodium Bicarbonate (NaHCO₃) | Dichloromethane (CH₂Cl₂) / Water | Iodo-γ-lactone |

| N-Bromosuccinimide (NBS) | - | Hexafluoroisopropanol (HFIP) | Bromo-γ-lactone (endo or exo) |

Acid-Catalyzed Lactonization and Related Cyclizations

In the presence of a strong acid, this compound can undergo intramolecular cyclization to form a lactone. The mechanism begins with the protonation of the double bond by the acid, which generates a tertiary carbocation intermediate. This carbocation is then trapped by the intramolecular nucleophilic attack of the carboxylic acid's carbonyl oxygen. Subsequent deprotonation yields the γ-lactone. This transformation is an intramolecular variation of the well-established electrophilic addition reaction to alkenes libretexts.orgopenstax.orgchemguide.co.uk.

Recent advancements in catalysis have enabled highly enantioselective lactonization reactions at nonactivated C-H bonds, although these typically involve metal catalysts and specific directing groups, showcasing the ongoing development in forming lactone structures nih.govacs.orgnih.gov.

Fischer Esterification

The carboxylic acid moiety of this compound can undergo Fischer esterification when heated with an alcohol in the presence of an acid catalyst chemistrysteps.comlibretexts.orgmasterorganicchemistry.com. This reaction is a classic example of nucleophilic acyl substitution.

The mechanism involves several equilibrium steps:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon masterorganicchemistry.commasterorganicchemistry.com.

Nucleophilic attack: The alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon, leading to a tetrahedral intermediate chemistrysteps.commasterorganicchemistry.com.

Proton transfer: A proton is transferred from the oxonium ion (from the attacking alcohol) to one of the hydroxyl groups, forming a good leaving group (water) masterorganicchemistry.com.

Elimination of water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester masterorganicchemistry.com.

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product masterorganicchemistry.com.

Due to the reversible nature of the reaction, it is often necessary to use a large excess of the alcohol or to remove water as it is formed to drive the equilibrium towards the products chemistrysteps.comlibretexts.org.

Table 2: Key Mechanistic Steps in Fischer Esterification

| Step | Description | Intermediate |

|---|---|---|

| 1 | Protonation of Carbonyl | Protonated Carboxylic Acid |

| 2 | Nucleophilic Attack by Alcohol | Tetrahedral Intermediate |

| 3 | Proton Transfer | Protonated Tetrahedral Intermediate |

| 4 | Elimination of Water | Protonated Ester |

Advanced Characterization and Analytical Techniques for 4,4 Dimethylcyclohex 1 Ene 1 Carboxylic Acid

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering unparalleled detail about the chemical environment of individual atoms. For 4,4-Dimethylcyclohex-1-ene-1-carboxylic acid, a combination of one-dimensional (¹H and ¹³C) and multidimensional NMR experiments is essential for unambiguous signal assignment and complete structural verification.

Multidimensional NMR techniques are critical for deciphering the complex spin systems present in cyclic structures like this compound. While specific experimental data for this exact compound is not widely published, the application of these techniques can be detailed based on established principles for similar substituted cyclohexenecarboxylic acids. lew.ro

Correlation SpectroscopY (COSY): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu In the spectrum of this compound, cross-peaks would be expected between the vinylic proton and the adjacent allylic methylene (B1212753) protons, as well as among the protons of the three methylene groups in the cyclohexene (B86901) ring, revealing their connectivity. sdsu.eduscience.gov

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms (¹H-¹³C one-bond correlations). sdsu.educolumbia.edu It allows for the direct assignment of protonated carbons. For instance, the signal for the vinylic proton would show a cross-peak with the vinylic carbon signal, and the signals for the methylene protons would correlate with their corresponding carbon signals. chemicalbook.com

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds), which is invaluable for identifying quaternary carbons and piecing together the molecular skeleton. sdsu.educolumbia.edu Key HMBC correlations for this compound would include correlations from the gem-dimethyl protons to the quaternary C4 carbon and the adjacent methylene carbons. Additionally, the vinylic proton would show correlations to the carboxylic carbon and the C3 and C5 carbons of the ring. chemicalbook.com

Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations:

| Atom Number | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Key COSY Correlations (with ¹H at) | Key HMBC Correlations (with ¹H at) |

| 1 | ~130-135 | - | - | Vinylic-H, Allylic-CH₂ |

| 2 | ~135-140 | ~6.5-7.0 (t) | Allylic-CH₂ | C1, C3, C6, COOH |

| 3 | ~30-35 | ~2.0-2.5 (m) | Vinylic-H, C5-CH₂ | C1, C2, C4, C5 |

| 4 | ~30-35 | - | - | gem-CH₃, C3-CH₂, C5-CH₂ |

| 5 | ~35-40 | ~1.5-2.0 (m) | C3-CH₂, C6-CH₂ | C3, C4, C6, gem-CH₃ |

| 6 | ~25-30 | ~2.0-2.5 (m) | C5-CH₂, Allylic-CH₂ | C1, C2, C5 |

| 7 (gem-CH₃) | ~25-30 | ~1.0-1.2 (s) | - | C3, C4, C5 |

| 8 (gem-CH₃) | ~25-30 | ~1.0-1.2 (s) | - | C3, C4, C5 |

| COOH | ~170-175 | ~10-12 (br s) | - | C1, C2 |

Note: This is a predictive table based on general chemical shift ranges and correlation patterns for similar structures.

The spatial arrangement of atoms in this compound can be investigated using NMR anisotropy effects. The magnetic anisotropy of the carbon-carbon double bond and the carbonyl group of the carboxylic acid creates distinct shielding and deshielding zones in their vicinity. Protons situated in the shielding cone will exhibit an upfield shift in their resonance frequency, while those in the deshielding zone will be shifted downfield.

By carefully analyzing the precise chemical shifts of the cyclohexene ring protons and comparing them with values predicted from computational models that account for magnetic anisotropy, the preferred conformation of the ring and the relative orientation of the substituents can be inferred. For instance, the through-space magnetic effects of the double bond can influence the chemical shifts of the protons on the C5 and C6 carbons, providing clues about the ring's puckering.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-resolution mass spectrometry (HRMS) can measure the mass of an ion with very high accuracy, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the molecular formula of this compound (C₉H₁₄O₂) by distinguishing its exact mass from other possible elemental compositions with the same nominal mass. nih.govresearchgate.net

The analysis of the isotopic pattern, which arises from the natural abundance of isotopes like ¹³C and ¹⁷O, further confirms the elemental composition. The relative intensities of the M+1 and M+2 peaks in the mass spectrum can be calculated based on the number of carbon and oxygen atoms in the molecule and compared with the experimental data.

Predicted High-Resolution Mass Spectrometry Data:

| Ion | Molecular Formula | Calculated m/z |

| [M+H]⁺ | C₉H₁₅O₂⁺ | 155.1067 |

| [M+Na]⁺ | C₉H₁₄O₂Na⁺ | 177.0886 |

| [M-H]⁻ | C₉H₁₃O₂⁻ | 153.0921 |

Tandem mass spectrometry (MS/MS) involves the isolation of a specific precursor ion (e.g., the molecular ion or a protonated/deprotonated molecule) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide valuable information about the molecule's structure. lew.ro

For this compound, characteristic fragmentation pathways would include:

Loss of water ([M-H₂O]⁺·): A common fragmentation for carboxylic acids.

Loss of a carboxyl group ([M-COOH]⁺): Resulting from cleavage of the C-C bond adjacent to the carbonyl group. miamioh.eduyoutube.com

Retro-Diels-Alder reaction: A characteristic fragmentation of cyclohexene derivatives, which would lead to the cleavage of the ring and the formation of specific charged and neutral fragments. docbrown.info

Loss of a methyl group ([M-CH₃]⁺): From the gem-dimethyl group.

Predicted Major Fragmentation Ions in Tandem Mass Spectrometry:

| Precursor Ion (m/z) | Fragmentation Pathway | Product Ion (m/z) | Neutral Loss |

| 154 | Loss of water | 136 | H₂O |

| 154 | Loss of carboxyl group | 109 | COOH |

| 154 | Loss of methyl group | 139 | CH₃ |

| 154 | Retro-Diels-Alder | Varies | Varies |

Infrared and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These techniques are excellent for identifying the presence of specific functional groups.

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, the most prominent absorption bands would be associated with the carboxylic acid group. A very broad O-H stretching band would be observed in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded dimer. The C=O stretching vibration of the carbonyl group would appear as a strong, sharp band around 1700-1725 cm⁻¹. The C=C stretching of the cyclohexene ring would give a weaker absorption around 1640-1680 cm⁻¹. C-H stretching vibrations for the sp² and sp³ hybridized carbons would be observed just above and below 3000 cm⁻¹, respectively. jyoungpharm.org

Raman Spectroscopy: In the Raman spectrum, the C=C double bond stretching vibration, which is often weak in the IR spectrum, would typically show a strong signal around 1640-1680 cm⁻¹. The C=O stretch of the carboxylic acid would also be visible, though generally weaker than in the IR spectrum. The symmetric vibrations of the gem-dimethyl group and the cyclohexene ring would also be Raman active.

Predicted Key Vibrational Frequencies:

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| O-H stretch (carboxylic acid dimer) | 2500-3300 (very broad, strong) | Weak |

| C-H stretch (sp²) | ~3050 (medium) | Medium |

| C-H stretch (sp³) | 2850-3000 (strong) | Strong |

| C=O stretch (carboxylic acid) | 1700-1725 (strong, sharp) | Medium |

| C=C stretch (alkene) | 1640-1680 (weak to medium) | Strong |

| C-O stretch (carboxylic acid) | 1210-1320 (strong) | Weak |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique provides invaluable insights into the molecule's conformation, as well as the intermolecular interactions that govern its packing in the solid state. Although specific crystallographic data for this compound is not publicly available, we can infer its likely solid-state characteristics based on studies of structurally similar cyclohexene and carboxylic acid derivatives.

The cyclohexene ring in this compound is expected to adopt a half-chair conformation, which is the most stable arrangement for this cyclic system. In this conformation, four of the carbon atoms lie in a plane, while the other two are puckered out of the plane. The gem-dimethyl group at the C4 position will have one methyl group in an axial-like orientation and the other in an equatorial-like position. The carboxylic acid substituent at the C1 position, being attached to a double-bonded carbon, will be planar.

Table 1: Predicted Conformational Parameters of this compound in the Crystalline State (Illustrative)

| Parameter | Predicted Value |

| Ring Conformation | Half-Chair |

| C1-C2-C3-C4 Torsion Angle | ~ -15° to -25° |

| C3-C4-C5-C6 Torsion Angle | ~ 40° to 50° |

| Carboxylic Acid Orientation | Planar, with potential for rotation around the C1-COOH bond |

Carboxylic acids are well-known for their propensity to form strong hydrogen bonds, which are the dominant interactions in their solid-state structures. The most common motif is the formation of a centrosymmetric dimer, where two molecules are held together by a pair of O-H···O hydrogen bonds between their carboxylic acid groups. This results in a characteristic R²₂(8) graph set notation.

Table 2: Expected Hydrogen Bonding Parameters for this compound Dimers (Illustrative)

| Hydrogen Bond | Donor-Acceptor Distance (Å) | Angle (°) |

| O-H···O | 2.6 - 2.8 | 165 - 175 |

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are indispensable for determining the purity of this compound and for separating it from any isomers or impurities that may be present.

Gas chromatography is a powerful technique for separating volatile compounds. However, carboxylic acids like this compound are generally not volatile enough for direct GC analysis due to their polarity and tendency to form hydrogen bonds. Therefore, derivatization is a necessary step to convert the carboxylic acid into a more volatile and thermally stable derivative.

Common derivatization methods for carboxylic acids include:

Silylation: Reaction with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form a trimethylsilyl (B98337) (TMS) ester.

Esterification: Conversion to a methyl ester, often by reaction with a reagent like boron trifluoride in methanol (B129727) (BF₃/MeOH).

Once derivatized, the compound can be readily analyzed by GC-MS. The gas chromatogram will provide information on the purity of the sample, with the retention time being characteristic of the derivative. The mass spectrometer provides structural information through the fragmentation pattern of the ionized derivative. The mass spectrum of the TMS ester of this compound would be expected to show a molecular ion peak and characteristic fragments resulting from the loss of methyl groups and the TMS moiety.

Table 3: Illustrative GC-MS Data for the Trimethylsilyl (TMS) Derivative of this compound

| Parameter | Illustrative Value |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Injection Temperature | 250 °C |

| Oven Program | 100 °C (2 min), then 10 °C/min to 280 °C (5 min) |

| Retention Time | ~ 12-15 min |

| Key Mass Fragments (m/z) | M+•, M-15, M-73, 73 |

High-performance liquid chromatography is a versatile technique for the analysis and purification of a wide range of compounds, including those that are not suitable for GC. For a moderately polar compound like this compound, reversed-phase HPLC is the most common approach.

In reversed-phase HPLC, a nonpolar stationary phase (such as C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. To ensure good peak shape and reproducibility for a carboxylic acid, it is common to add a small amount of an acid, such as formic acid or trifluoroacetic acid, to the mobile phase to suppress the ionization of the carboxyl group.

HPLC can be used for both analytical purposes (to determine purity and quantify the compound) and for preparative separations (to isolate the pure compound from a mixture). The retention time in HPLC is a key parameter for identification, and the peak area can be used for quantification.

Table 4: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Illustrative Condition |

| HPLC Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time | ~ 5-8 min |

Computational and Theoretical Investigations of 4,4 Dimethylcyclohex 1 Ene 1 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic characteristics and predicting the reactivity of 4,4-Dimethylcyclohex-1-ene-1-carboxylic acid. These methods, particularly Density Functional Theory (DFT), offer a detailed view of the molecule's conformational landscape and orbital interactions.

DFT calculations on analogous substituted cyclohexene (B86901) systems reveal that the half-chair conformation is indeed the global minimum on the potential energy surface. For this compound, two primary half-chair conformers can be envisioned, differing in the pseudo-axial or pseudo-equatorial orientation of the carboxylic acid group.

The ring inversion of the cyclohexene ring proceeds through a higher-energy boat conformation as a transition state. DFT calculations on cyclohexene itself have estimated this barrier to be around 5.3 kcal/mol. The presence of the gem-dimethyl group in this compound is expected to slightly alter this barrier.

Table 1: Calculated Relative Energies of Cyclohexene Conformers (Analogous System)

| Conformation | Method | Relative Energy (kcal/mol) |

| Half-Chair | B3LYP/6-31G | 0.0 |

| Boat (Transition State) | B3LYP/6-31G | 5.3 |

Data is for the parent cyclohexene molecule and serves as an illustrative example.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals provide crucial information about the molecule's electrophilic and nucleophilic character.

For this compound, the HOMO is expected to be localized primarily on the π-system of the double bond, making this region susceptible to electrophilic attack. The LUMO, conversely, is likely to have significant contributions from the π* orbital of the double bond and the carbonyl group of the carboxylic acid, indicating these sites as potential targets for nucleophilic attack.

The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. While specific HOMO-LUMO energy values for this compound are not published, we can infer general trends from related unsaturated carboxylic acids. The presence of the electron-withdrawing carboxylic acid group is expected to lower the energy of both the HOMO and LUMO compared to an unsubstituted cyclohexene.

Table 2: Calculated Frontier Orbital Energies for an Analogous Unsaturated Carboxylic Acid

| Molecule | Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Cyclohex-1-ene-1-carboxylic acid | B3LYP/6-31+G(d,p) | -6.8 | -0.5 | 6.3 |

This data is for a closely related molecule and provides an estimate of the expected orbital energies.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations offer a way to explore the conformational landscape of this compound over time, providing insights into its dynamic behavior in different environments, such as in solution. These simulations can reveal the preferred conformations and the transitions between them, offering a more complete picture than static quantum chemical calculations.

An MD simulation of this molecule would typically involve placing it in a simulation box with an explicit solvent, such as water, and then solving Newton's equations of motion for all atoms over a period of nanoseconds. The resulting trajectory can be analyzed to determine the distribution of conformational states, the flexibility of the ring system, and the dynamics of the carboxylic acid group.

Based on simulations of similar cyclic molecules, it is expected that this compound would predominantly exist in the half-chair conformation, with rapid fluctuations and occasional transitions to higher-energy boat-like conformations. The orientation of the carboxylic acid group would also be dynamic, with the potential for hydrogen bonding interactions with the solvent.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling of reaction pathways allows for the detailed investigation of potential chemical transformations of this compound. By locating the transition state structures and calculating the activation energies, the feasibility and selectivity of various reactions can be predicted.

Potential reactions for this molecule include:

Electrophilic addition to the double bond: The π-electrons of the cyclohexene ring are susceptible to attack by electrophiles. Computational modeling can elucidate the mechanism and stereoselectivity of reactions such as halogenation or hydrohalogenation.

Reactions of the carboxylic acid group: The carboxylic acid moiety can undergo reactions such as esterification or amidation. Transition state calculations can help in understanding the catalytic requirements and reaction kinetics of these transformations. For instance, the esterification of a similar unsaturated carboxylic acid with an alcohol, catalyzed by an acid, would likely proceed through a tetrahedral intermediate, and the activation barrier for this process could be computationally determined.

Prediction of Spectroscopic Properties from First Principles

Quantum chemical calculations can be used to predict various spectroscopic properties of this compound, which can aid in its experimental characterization.

NMR Spectroscopy: By calculating the magnetic shielding tensors of the nuclei, it is possible to predict the 1H and 13C NMR chemical shifts. These predicted spectra can be compared with experimental data to confirm the molecular structure and assign the resonances. For this compound, distinct chemical shifts would be expected for the methyl groups, the olefinic protons, and the carbons of the cyclohexene ring and the carboxylic acid group.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic positions. This allows for the prediction of the IR spectrum, which is characterized by specific absorption bands for the functional groups present in the molecule. Key predicted vibrational modes for this molecule would include the O-H stretch of the carboxylic acid (typically a broad band), the C=O stretch of the carbonyl group, and the C=C stretch of the alkene.

Table 3: Predicted Key Vibrational Frequencies for a Similar Unsaturated Carboxylic Acid

| Vibrational Mode | Functional Group | Predicted Frequency (cm-1) |

| O-H Stretch | Carboxylic Acid | ~3500 (monomer), ~3000 (dimer, broad) |

| C=O Stretch | Carboxylic Acid | ~1720 |

| C=C Stretch | Alkene | ~1650 |

These are typical frequency ranges for the functional groups present and would be refined by specific calculations.

Structure-Reactivity Relationship Elucidation through Theoretical Descriptors

The relationship between the molecular structure of this compound and its reactivity can be quantified using various theoretical descriptors derived from quantum chemical calculations. These descriptors can be used in Quantitative Structure-Activity Relationship (QSAR) studies to correlate molecular properties with biological activity or chemical reactivity.

Key theoretical descriptors include:

Electronic Descriptors: HOMO and LUMO energies, the HOMO-LUMO gap, Mulliken charges, and dipole moment. These descriptors provide information about the molecule's ability to participate in electronic interactions.

Steric Descriptors: Molecular volume, surface area, and specific conformational parameters. These descriptors quantify the spatial arrangement of the molecule and its potential for steric hindrance in reactions.

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

Synthetic Applications and Derivatives of 4,4 Dimethylcyclohex 1 Ene 1 Carboxylic Acid

4,4-Dimethylcyclohex-1-ene-1-carboxylic acid as a Building Block in Complex Molecule Synthesis

The bifunctional nature of this compound, containing both a reactive alkene and a versatile carboxylic acid, makes it a valuable starting material for constructing intricate molecular architectures. The cyclohexene (B86901) core, decorated with sterically significant gem-dimethyl groups, offers a rigid scaffold that can influence the conformation and properties of the target molecules.

Precursor for Natural Product Scaffolds

The structural motifs found in this compound are reminiscent of terpenoid structures, which are a large class of naturally occurring organic compounds. Monoterpenes, in particular, often serve as core structures or "scaffolds" for building more complex, biologically active molecules. nih.gov The 4,4-dimethylcyclohexene (B76398) skeleton can be considered a synthetic analog of such natural scaffolds. Its strategic functionalization allows for the introduction of various pharmacophores and the stereocontrolled construction of chiral centers, which are crucial for biological activity. The gem-dimethyl group can enhance the lipophilicity of a molecule, potentially improving its bioavailability and interaction with biological targets. nih.gov

Intermediate in the Synthesis of Synthetic Organic Compounds

As an intermediate, this compound provides a robust platform for a variety of chemical transformations. The carboxylic acid group can be readily converted into esters, amides, acid chlorides, or other functional groups, enabling its participation in a wide array of coupling reactions. For instance, derivatives of cyclohex-1-ene-1-carboxylic acid have been successfully used to synthesize novel amidrazone compounds with potential anti-inflammatory and antiproliferative properties. mdpi.com

The alkene functionality within the ring can undergo numerous addition reactions, such as hydrogenation, halogenation, epoxidation, and dihydroxylation, to introduce new functionalities and stereocenters. Furthermore, the cyclic core is amenable to more complex palladium-catalyzed reactions, such as C-C bond activation, which can be used to form larger ring systems like lactams. acs.org These transformations highlight the compound's utility in generating diverse and complex molecular structures.

Table 1: Potential Synthetic Transformations of the this compound Scaffold

| Functional Group | Reaction Type | Product Class | Potential Application |

| Carboxylic Acid | Amidation | Amides | Synthesis of bioactive molecules mdpi.com |

| Carboxylic Acid | Esterification | Esters | Prodrug synthesis, material precursors |

| Alkene | Hydrogenation | Saturated Carboxylic Acids | Creation of conformationally restricted scaffolds |

| Alkene | Epoxidation | Epoxides | Intermediates for ring-opening reactions |

| Alkene | Dihydroxylation | Diols | Precursors for chiral ligands or polymers |

| Ring System | C-C Bond Activation | Lactams | Synthesis of novel heterocyclic compounds acs.org |

Derivatization for Material Science Applications

The distinct chemical handles on this compound allow for its derivatization into monomers and precursors for a variety of functional materials, from advanced polymers to specialized surfaces.

Monomers in Polymer Synthesis

Carboxylic acids and their derivatives are fundamental monomers in step-growth polymerization. This compound can be envisioned as a monomer for creating polyesters and polyamides. More significantly, related cyclohexene carboxylic acids can undergo dehydro-aromatization to yield aromatic dicarboxylic acids, such as terephthalic acid, which are critical commodity monomers for polymers like polyethylene (B3416737) terephthalate (B1205515) (PET). researchgate.net

The gem-dimethyl substituted cyclohexene ring can impart unique properties to polymers. This bulky, hydrophobic group can increase the polymer's glass transition temperature (Tg), improve its thermal stability, and reduce its water absorption compared to polymers made from more linear or less substituted monomers. Ring-opening polymerization (ROP) of lactone derivatives synthesized from this acid is another viable route to polyesters. whiterose.ac.uk Similarly, polyanhydrides, known for their use in biodegradable medical applications, can be synthesized from dicarboxylic acid monomers derived from the cyclohexene scaffold. researchgate.net

Table 2: Potential Polymers Derived from this compound

| Polymer Type | Method of Synthesis | Key Monomer Derivative | Potential Polymer Properties |

| Polyester | Polycondensation | Diol or Diacid derivative | Increased thermal stability, hydrophobicity |

| Polyamide | Polycondensation | Diamine or Diacid derivative | Enhanced rigidity and melting point |

| Polyanhydride | Melt Polycondensation | Dicarboxylic acid derivative | Controlled degradation, drug delivery applications researchgate.net |

Precursors for Functionalized Materials

The reactivity of the carboxylic acid and the double bond can be exploited to create precursors for functionalized materials. The carboxylic acid group can be used to anchor the molecule to surfaces, such as metal oxides or cellulose, to modify their properties (e.g., hydrophobicity, reactivity). The subsequent modification of the alkene allows for the introduction of further functionalities. For example, conversion of the carboxylic acid to an imine can yield materials with interesting electronic and optical properties. nih.gov These functionalized molecules can be used to prepare specialized coatings, additives, or components for sensing and electronic devices.

Development of Chiral Auxiliaries and Ligands from this compound Derivatives

While this compound is an achiral molecule, it serves as a valuable starting point for the synthesis of chiral molecules that can be used as auxiliaries or ligands in asymmetric synthesis. Asymmetric reactions targeting the double bond, such as Sharpless asymmetric dihydroxylation or epoxidation, can install hydroxyl or epoxide groups with a defined stereochemistry.

These newly created chiral centers transform the achiral starting material into a chiral building block. The resulting chiral diols, amino alcohols, or other derivatives can then be employed in several ways:

Chiral Auxiliaries: The chiral derivative can be temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the reaction, the auxiliary can be cleaved and recovered. The synthesis of α-hydroxy carboxylic acids has been achieved with high diastereoselectivity using chiral auxiliaries derived from carbohydrates. researchgate.net

Chiral Ligands: The chiral derivatives can be further modified to create ligands for transition metal catalysts. Such chiral ligands are fundamental to asymmetric catalysis, enabling the production of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. The synthesis of chiral cis-cyclohex-4-ene-1,2-dicarboxylic acid derivatives demonstrates how the cyclohexene framework can be utilized to create optically active molecules. researchgate.net

The rigidity of the cyclohexene ring and the defined spatial orientation of the functional groups make derivatives of this compound promising candidates for the development of new and effective chiral tools for stereocontrolled synthesis.

Future Research Directions for 4,4 Dimethylcyclohex 1 Ene 1 Carboxylic Acid

Development of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic pathways is a cornerstone of modern chemical research. For 4,4-Dimethylcyclohex-1-ene-1-carboxylic acid, future efforts will likely concentrate on green chemistry principles, minimizing waste and energy consumption.

Key research avenues include:

Bio-based Feedstocks: Investigating routes that utilize renewable starting materials derived from biomass. For instance, methods for synthesizing cyclohexene (B86901) frameworks from sugar-derived muconic and fumaric acids could be adapted. researchgate.netrsc.org This approach aligns with the growing demand for sustainable chemical production.

Catalytic Systems: Exploring novel catalysts to improve yield and selectivity while reducing environmental impact. This includes the use of biogenic carboxylic acids as sustainable catalysts and green reaction media. nih.gov Research into atom-economical reactions, such as catalytic Diels-Alder reactions to construct the cyclohexene core, could provide efficient and waste-free alternatives to traditional methods. researchgate.net

Solvent-Free and Aqueous Synthesis: Designing synthetic protocols that operate in water or under solvent-free conditions to reduce reliance on volatile organic compounds. nih.govchemistryresearches.ir

| Synthetic Strategy | Principle | Potential Advantage | Relevant Research Area |

| Bio-based Synthesis | Utilization of renewable starting materials. | Reduced carbon footprint, sustainability. | Synthesis from sugar-derived dicarboxylic acids. researchgate.netrsc.org |

| Green Catalysis | Employment of non-toxic, recyclable catalysts. | Lower environmental impact, cost-effectiveness. | Use of aqueous biogenic acids as catalysts. nih.gov |

| Atom Economy | Maximizing the incorporation of reactant atoms into the final product. | Waste minimization. | Diels-Alder cycloaddition reactions. researchgate.netnih.gov |

| Alternative Media | Replacing traditional organic solvents with water or no solvent. | Enhanced safety, reduced pollution. | Solvent-free pseudo-three component reactions. chemistryresearches.ir |

Exploration of Undiscovered Reactivity Patterns

While the fundamental structure of this compound is known, its full reactive potential remains to be explored. Future research will likely focus on leveraging its unique structural features—the sterically hindered quaternary center, the reactive double bond, and the carboxylic acid group—to uncover new chemical transformations.

Potential areas of investigation include:

Asymmetric Transformations: Developing stereoselective reactions targeting the double bond, such as asymmetric hydrogenation or epoxidation, to generate chiral derivatives with potential applications in pharmaceuticals and materials science.

Functionalization of the Cyclohexene Ring: Investigating reactions that selectively functionalize other positions on the ring, such as allylic oxidation or C-H activation, to create a diverse library of substituted cyclohexene derivatives.

Novel Cycloaddition Reactions: Using the electron-deficient double bond (when the carboxylic acid is esterified) as a dienophile in Diels-Alder reactions to construct more complex polycyclic systems.

Dehydro-aromatization: Further studying the conversion of the cyclohexene ring into an aromatic system, which could serve as a critical route for producing bio-based aromatic compounds from aliphatic precursors. researchgate.net

Integration with Flow Chemistry and Automated Synthesis

The integration of continuous flow chemistry and automated synthesis platforms offers transformative potential for the synthesis and derivatization of this compound. These technologies enable precise reaction control, enhanced safety, and high-throughput screening. vapourtec.com

Future research directions in this area include:

Continuous Flow Synthesis: Developing a continuous process for the synthesis of the parent compound. For example, the carboxylation of a corresponding Grignard reagent using CO2 in a tube-in-tube gas-permeable membrane reactor could be optimized for continuous production. durham.ac.ukresearchgate.net This approach offers significant advantages in safety and scalability, particularly for managing exothermic Grignard reactions. vapourtec.com

Automated Derivatization: Employing automated synthesizers with pre-packaged reagent cartridges to rapidly generate a library of derivatives. youtube.com This would allow for the efficient exploration of structure-activity relationships by synthesizing a wide range of amides, esters, and other functionalized analogues. mdpi.com

Telescoped Reactions: Designing multi-step syntheses in a continuous flow setup where intermediates are generated and consumed in subsequent steps without isolation. amt.uk This "telescoping" of processes can dramatically increase efficiency and reduce waste.

Advanced Spectroscopic Probes for In-Situ Reaction Monitoring

To fully optimize synthetic routes and understand reaction mechanisms, real-time monitoring is crucial. Advanced spectroscopic techniques can provide invaluable insights into the kinetics, intermediates, and endpoints of reactions involving this compound.

Future applications of spectroscopy include:

Real-Time Kinetic Analysis: Using in-situ spectroscopic methods like Fourier Transform Infrared (FTIR) or Near-Infrared (NIR) spectroscopy to track the concentration of reactants, intermediates, and products in real-time. mt.comspectroscopyonline.comdtu.dk This data is essential for optimizing reaction conditions such as temperature, pressure, and catalyst loading.

Identification of Transient Intermediates: Employing time-resolved spectroscopy to detect and characterize short-lived reaction intermediates. sustainability-directory.com This can elucidate complex reaction pathways and help in mitigating the formation of unwanted byproducts.

High-Throughput Experimentation: Combining spectroscopic monitoring with automated reaction platforms to rapidly screen a wide range of conditions, accelerating the discovery of optimal synthetic protocols.

| Spectroscopic Technique | Application | Information Gained | Potential Impact |

| In-situ FTIR/Raman | Real-time reaction monitoring. | Concentration profiles of key species, reaction kinetics. mt.com | Precise control and optimization of synthesis. |

| Near-Infrared (NIR) Spectroscopy | Inline monitoring of continuous flow processes. | Reactant consumption, product formation, process stability. dtu.dkresearchgate.net | Enables process automation and real-time quality control. |

| Time-Resolved Spectroscopy | Studying ultrafast chemical processes. | Detection and characterization of transient intermediates. sustainability-directory.com | Deeper mechanistic understanding of reactivity. |

| Nuclear Magnetic Resonance (NMR) | Detailed structural analysis of reaction mixtures. | Identification of products, byproducts, and stereochemistry. youtube.com | Unambiguous confirmation of reaction outcomes. |

| Fluorescence Spectroscopy | Development of fluorescent probes. | Monitoring changes in the molecular environment. sustainability-directory.comazom.com | Creation of sensors for specific chemical interactions. |

Application of Machine Learning in Predictive Synthesis and Reactivity

Machine learning (ML) is rapidly emerging as a powerful tool in chemical synthesis, capable of predicting reaction outcomes, optimizing conditions, and even proposing novel synthetic routes. nih.govbeilstein-journals.org

Future research should focus on:

Predictive Reactivity Models: Developing ML models trained on datasets of reactions involving substituted cyclohexenes. Such models could predict the most likely products of a given set of reactants and reagents, guiding experimental design. acs.org

Reaction Condition Optimization: Utilizing ML algorithms to explore vast parameter spaces and identify the optimal conditions (e.g., temperature, solvent, catalyst) for maximizing yield and selectivity in the synthesis and derivatization of the target molecule. beilstein-journals.org